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Compound of Interest

Compound Name: Azimilide hydrochloride

CAS No.: 149888-94-8

Cat. No.: B1662470 Get Quote

Executive Summary
Azimilide (NE-10064) represents a unique subclass of Class III antiarrhythmic agents

characterized by a hydantoin core.[1][2][3] Unlike pure IKr blockers (e.g., dofetilide), Azimilide

exhibits a dual-blocking mechanism, inhibiting both the rapid (

) and slow (

) components of the delayed rectifier potassium current.[1][3][4]

This guide dissects the chemical architecture of Azimilide to elucidate the structural

determinants required for this dual-channel blockade.[2][3] It analyzes the pharmacophore

through three distinct regions: the lipophilic tail, the hydantoin scaffold, and the basic amine

side chain.[3]
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Parameter Value Significance

Primary Target

hERG (

) & KvLQT1/minK (

)

Dual blockade reduces reverse

use-dependence.[1][2]

(

)

~0.4 - 1.0

M

High potency rapid component

block.[1][3]

(

)

~3.0

M

Moderate potency slow

component block.[1][3]

Bioavailability >80% (Human)
High lipophilicity aids

absorption.[1][3]

Half-life ~114 hours
Slow elimination due to large

.

Chemical Scaffold Analysis
The Azimilide molecule can be deconstructed into three pharmacophoric regions. Modifications

in these zones drastically alter channel affinity and metabolic stability.[2][3]

The Pharmacophore Map
The molecule consists of a chlorophenyl-furanyl tail (Lipophilic Zone), linked via an azomethine

bond to a hydantoin ring (Scaffold), which is N-substituted with a basic piperazine chain

(Cationic Zone).[1]
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Figure 1: Pharmacophore segmentation of Azimilide showing the critical connectivity between

the lipophilic tail and the cationic head.[1][3]

Detailed SAR Analysis
Region A: The Cationic Head (Basic Side Chain)
The distal nitrogen atom (protonated at physiological pH) is the primary anchor for potassium

channel blockade.[1][3] It interacts with aromatic residues (Tyr652 and Phe656) in the hERG

channel pore via cation-

interactions.[1][2][3]

Tertiary Amine Necessity: The terminal nitrogen must be basic (

).[1][2][3] Conversion to an N-oxide (a major metabolite) abolishes antiarrhythmic activity,
confirming the requirement for a positive charge.[1][2][3]

N-Methylation: The parent compound is N-methylated.[1][2][3] The metabolite desmethyl-

azimilide retains Class III activity, indicating that the methyl group is not essential for binding,

though it likely influences lipophilicity and blood-brain barrier penetration.[2][3]

Linker Length: The alkyl chain connecting the hydantoin to the piperazine (butyl linker)

positions the charged nitrogen at the optimal distance from the aromatic tail to span the

channel pore.[3] Shortening this chain (< 3 carbons) significantly reduces potency.[1][3]

Region B: The Hydantoin Core
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The hydantoin ring serves as a non-aromatic, polar scaffold that orients the tail and head

groups.[2][3]

Rigidity: Unlike flexible alkyl chains, the hydantoin ring introduces constrained geometry.[2]

[3]

Metabolic Stability: The ring itself is relatively stable, but it acts as the attachment point for

the labile azomethine linker.[3]

Substitution: The N3-position is the attachment point for the basic chain.[1][2][3] The C5-

position is part of the double bond to the furan ring.[2][3]

Region C: The Lipophilic Tail (Chlorophenyl-furan)
This region inserts into hydrophobic pockets within the channel vestibule.[1][2][3]

Halogenation: The para-chloro substituent increases lipophilicity and metabolic resistance to

ring oxidation.[1][2][3] Removal of the chlorine atom reduces potency.[2][3]

Furan Ring: Acts as a spacer and contributes to the conjugated system extending from the

phenyl ring to the azomethine bond.[3]

Azomethine Linkage (-CH=N-): This is the metabolic "Achilles' heel."[1][2][3] In vivo cleavage

of this bond yields 4-chloro-2-phenylfuroic acid and a hydantoin amine, both of which are

inactive.[1][2][3] This confirms that the intact molecule is required for activity; it is not a

prodrug.[2][3]

Inverse SAR: Lessons from Metabolites
Analyzing metabolites provides definitive "negative SAR" data—modifications that destroy

activity.[2][3]
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Compound Structural Change
Activity (

)
SAR Insight

Azimilide Parent Potent
Optimal

pharmacophore.[1][2]

Desmethyl-azimilide Loss of N-methyl Active

vs

amine is tolerated.[1]

[2]

Azimilide N-oxide
N-oxidation (

)
Inactive

Basic N is critical;

charge delocalization

ruins binding.[1][2][3]

Furoic Acid Metabolite Cleavage of linker Inactive
Linker integrity is non-

negotiable.[1][2][3]

Next-Generation Analogues (Kv1.5 Selectivity)
Recent research has utilized the Azimilide scaffold to develop atrial-selective agents (Kv1.5

blockers) to treat atrial fibrillation without ventricular pro-arrhythmia.[1][2][3]

Case Study: DDO-02005

Modification: Replacement of the chlorophenyl-furan tail with specific arylmethylpiperidine

moieties.

Outcome: Shift in selectivity from hERG (

) to Kv1.5 (

).

Mechanism: The hydantoin core is retained, but the "tail" volume is adjusted to fit the distinct

pore architecture of Kv1.5 channels.[3]

Experimental Protocols
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Synthesis of Azimilide Analogues
Context: General protocol for coupling the hydantoin core with the aldehyde tail.

Reagents:

1-Aminohydantoin derivative (with pre-attached basic side chain).[1][2][3]

5-(4-chlorophenyl)-2-furaldehyde.[1][2][3]

Ethanol (solvent).[2][3]

Catalytic acid (HCl or Acetic Acid).[2][3]

Workflow:

Dissolution: Dissolve 1.0 eq of the 1-aminohydantoin intermediate in absolute ethanol.

Addition: Add 1.1 eq of 5-(4-chlorophenyl)-2-furaldehyde.

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Precipitation: Cool the reaction mixture to

. The product typically precipitates as a solid.[2][3]

Filtration: Collect the solid by vacuum filtration.[2][3]

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if

necessary.

Salt Formation: Dissolve the free base in ethanol and add 2.0 eq of concentrated HCl to

generate the dihydrochloride salt.[3]
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Reactants:
1-Aminohydantoin + Aldehyde
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Figure 2: Synthetic pathway for the condensation of the hydantoin core with the aromatic

aldehyde tail.[1][2][3][5]

Electrophysiological Evaluation (Patch Clamp)
Context: Validating

and

blockade in mammalian cells (e.g., CHO or HEK293 stably expressing hERG or
KvLQT1/minK).

Cell Preparation: Culture cells on glass coverslips. Place in a recording chamber perfused

with Tyrode’s solution (

).
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Pipette Solution:

(hERG): 130 mM KCl, 1 mM

, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP.

(KvLQT1): Similar internal solution, but external solution may require specific blockers
(e.g., chromanol 293B) to isolate currents if using native myocytes.[1][3]

Voltage Protocol (

):

Holding potential: -80 mV.[1][2][3]

Depolarizing step: +20 mV for 2 seconds (activates channels).[1][3]

Repolarizing step: -50 mV (elicits tail current).[1][2][3]

Measurement: Measure the peak tail current amplitude at -50 mV.

Drug Application: Perfusion of Azimilide analogue (0.01 - 10

M).[1][2][3] Allow 5-10 minutes for steady-state block.

Analysis: Fit concentration-response curves to the Hill equation:

[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. caymanchem.com [caymanchem.com]

2. medkoo.com [medkoo.com]

3. Azimilide - Wikipedia [en.wikipedia.org]

4. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- | C14H10FN3O3 | CID
9568687 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. taylorandfrancis.com [taylorandfrancis.com]

To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of Azimilide
Analogues: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662470#structure-activity-relationship-of-azimilide-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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